Ethyl 4,5-dimethyl-2-({[3-(trifluoromethyl)phenoxy]acetyl}amino)thiophene-3-carboxylate
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Overview
Description
ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse applications in medicinal chemistry, materials science, and organic electronics . This particular compound features a thiophene ring substituted with various functional groups, including an ethyl ester, a trifluoromethyl phenoxy group, and an acetamido group, making it a molecule of interest for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . The process involves the reaction of a boronic acid derivative with a halogenated thiophene under palladium catalysis.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group can produce an amine derivative.
Scientific Research Applications
ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s functional groups make it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Its derivatives may exhibit pharmacological properties such as anti-inflammatory or anticancer activities.
Industry: The compound can be used in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially inhibiting their activity. The acetamido group may also play a role in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE: can be compared to other thiophene derivatives such as:
Uniqueness: The presence of the trifluoromethyl phenoxy group and the acetamido group in ETHYL 4,5-DIMETHYL-2-{2-[3-(TRIFLUOROMETHYL)PHENOXY]ACETAMIDO}THIOPHENE-3-CARBOXYLATE makes it unique compared to other thiophene derivatives
Properties
Molecular Formula |
C18H18F3NO4S |
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Molecular Weight |
401.4 g/mol |
IUPAC Name |
ethyl 4,5-dimethyl-2-[[2-[3-(trifluoromethyl)phenoxy]acetyl]amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C18H18F3NO4S/c1-4-25-17(24)15-10(2)11(3)27-16(15)22-14(23)9-26-13-7-5-6-12(8-13)18(19,20)21/h5-8H,4,9H2,1-3H3,(H,22,23) |
InChI Key |
PBOFIPYSCSQKIO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)COC2=CC=CC(=C2)C(F)(F)F |
Origin of Product |
United States |
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